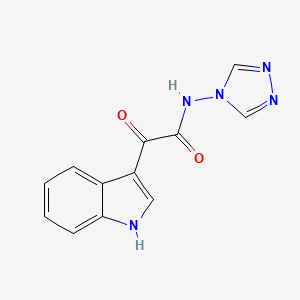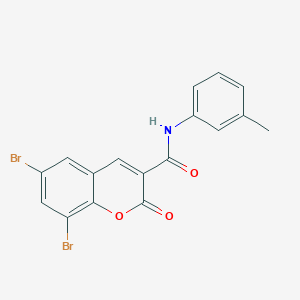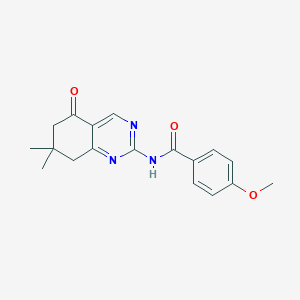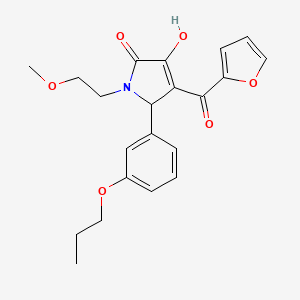![molecular formula C14H14ClNO3 B15097395 Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- CAS No. 1152519-19-1](/img/structure/B15097395.png)
Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- is a chemical compound with the molecular formula C14H14ClNO3 It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom and an oxy group attached to a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- typically involves the reaction of 5-chloro-8-quinolinol with pentanoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. The industrial methods are designed to minimize waste and reduce production costs while maintaining high purity standards.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to its corresponding dihydroquinoline form.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, each with distinct functional groups depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a candidate for antimicrobial and anticancer therapies. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with key biological processes is well-documented.
Comparación Con Compuestos Similares
Similar Compounds
Cloquintocet: [(5-Chloro-8-quinolinyl)oxy]acetic acid
5-Chloro-8-quinolinol: A precursor in the synthesis of various quinoline derivatives
Pentanoic acid, 5-chloro-: A related compound with a similar structure but different functional groups
Uniqueness
Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- stands out due to its unique combination of a quinoline ring and a pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
Propiedades
Número CAS |
1152519-19-1 |
|---|---|
Fórmula molecular |
C14H14ClNO3 |
Peso molecular |
279.72 g/mol |
Nombre IUPAC |
5-(5-chloroquinolin-8-yl)oxypentanoic acid |
InChI |
InChI=1S/C14H14ClNO3/c15-11-6-7-12(14-10(11)4-3-8-16-14)19-9-2-1-5-13(17)18/h3-4,6-8H,1-2,5,9H2,(H,17,18) |
Clave InChI |
FNGOGRGQWUHBOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)OCCCCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine](/img/structure/B15097322.png)
![2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097339.png)
![2-(4-{4-hydroxy-3-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide](/img/structure/B15097345.png)

![2-bromo-N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B15097364.png)

![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B15097377.png)
![Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15097385.png)

![2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097407.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethylphenyl)propanamide](/img/structure/B15097408.png)
![(4-Methoxyphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine](/img/structure/B15097411.png)
![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B15097423.png)
